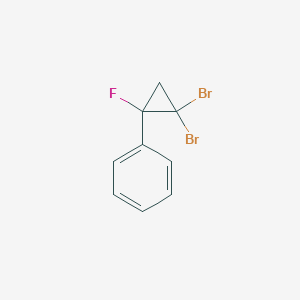

(2,2-Dibromo-1-fluorocyclopropyl)benzene

Description

Properties

CAS No. |

502763-72-6 |

|---|---|

Molecular Formula |

C9H7Br2F |

Molecular Weight |

293.96 g/mol |

IUPAC Name |

(2,2-dibromo-1-fluorocyclopropyl)benzene |

InChI |

InChI=1S/C9H7Br2F/c10-9(11)6-8(9,12)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

UIQIEAQIPAXMRU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(Br)Br)(C2=CC=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s cyclopropane ring contains two bromines and one fluorine, creating significant steric hindrance and electronic withdrawal. Bromine’s polarizability may enhance electrophilic substitution reactivity, while fluorine’s electronegativity stabilizes adjacent bonds. 1-Bromo-3-(2,2-difluorocyclopropyl)benzene replaces bromines with fluorines on the cyclopropane, reducing steric bulk but increasing bond stability due to fluorine’s strong C-F bonds. 1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene substitutes cyclopropane with a propyl chain containing chlorine and fluorine.

Stability and Storage :

- The difluorocyclopropyl compound requires refrigeration (2–8°C), suggesting thermal sensitivity, likely due to cyclopropane ring strain. The target compound’s stability remains unconfirmed but may require similar handling.

Molecular Weight: The target compound’s higher molecular weight (~292.8 g/mol vs.

Q & A

Q. What advanced kinetic studies elucidate the compound’s decomposition pathways?

- Methodological Answer :

- Arrhenius Analysis : Measure rate constants at varying temperatures to determine activation energy (Eₐ) for ring-opening reactions.

- Isotopic Labeling : Use deuterated analogs to trace hydrogen migration during decomposition.

- In Situ FT-IR/NMR : Monitor real-time structural changes under stress conditions (e.g., UV exposure, acidic environments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.